3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine
Description
The compound 3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine is a heterocyclic molecule featuring a pyridine core substituted at position 3 with chlorine and at position 4 with a methoxy group. This methoxy group is connected to a piperidin-4-ylmethyl scaffold, which is further linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety. This structure combines multiple pharmacophores, including the triazolopyridazine ring (known for kinase inhibition and ligand-receptor interactions) and the piperidine-pyrrolidine system (common in CNS-targeting drugs) .
The compound’s synthesis likely involves sequential functionalization of pyridine and triazolopyridazine precursors. For instance, 3-chloro-6-hydrazinopyridazine (a common intermediate for triazolopyridazine derivatives) can undergo cyclization with aldehydes or ketones to form the triazole ring . Subsequent coupling with a piperidine-methoxy-pyridine fragment would yield the target compound.
Properties
IUPAC Name |
6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O/c17-13-9-18-6-3-14(13)24-10-12-4-7-22(8-5-12)16-2-1-15-20-19-11-23(15)21-16/h1-3,6,9,11-12H,4-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZPAMQKWILNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate halides
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of chloro derivatives.
Reduction: Formation of hydrochloro derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its antitumor activity has been demonstrated in various studies, making it a promising candidate for drug development.
Medicine: The compound's ability to inhibit specific enzymes and receptors makes it a potential therapeutic agent for various diseases. Its pharmacological properties are being explored for the treatment of cancer, microbial infections, and other conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 3-chloro-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes and receptors, disrupting their normal function and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The triazolopyridazine core is a recurring motif in bioactive molecules. Key analogues include:
Key Observations :
- Substituent Diversity: The target compound’s 3-chloro-pyridine and piperidinylmethoxy groups distinguish it from analogues like AZD5153 (methoxy-piperidine-phenoxyethyl) or F707-2001 (piperidine carboxamide). These substitutions influence solubility, target affinity, and metabolic stability.
- Biological Targets : Compound 10 (Cardiff Univ.) binds calpain-1 via π-stacking with Trp168 and H-bonding , while AZD5153 targets BET bromodomains . The target compound’s activity may align with kinase or protease inhibition due to its triazolopyridazine-piperidine hybrid.
Physicochemical Properties
Limited data exist for the target compound, but analogues provide insights:
- Melting Points : Triazolopyridazine derivatives range from 187–255°C (e.g., E-4b: 253–255°C) .
- Molecular Weight : The target compound’s estimated MW is ~430–450 g/mol (similar to F707-2001: 496.06 g/mol) .
- Solubility : Triazolopyridazines with polar groups (e.g., carboxylic acid in ) show improved aqueous solubility vs. lipophilic analogues .
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